![molecular formula C19H20N8O2 B2480052 1-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone CAS No. 1421493-95-9](/img/structure/B2480052.png)
1-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone
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Description
1-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone is a useful research compound. Its molecular formula is C19H20N8O2 and its molecular weight is 392.423. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
1-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone, due to its complex structure, has been a subject of interest in synthetic chemistry. Research has focused on its synthesis, including the development of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives, often incorporating additional functional groups to explore antimicrobial activities or to study their structural properties (H. Abdel‐Aziz et al., 2008).
Pharmacokinetic Studies
Significant work has been done to understand the metabolism, excretion, and pharmacokinetics of related compounds, especially those acting as dipeptidyl peptidase inhibitors or antineoplastic agents. For instance, the metabolism and pharmacokinetic properties of a dipeptidyl peptidase IV inhibitor were examined, revealing insights into the drug's elimination and metabolic pathways, including hydroxylation and amide hydrolysis, which are crucial for drug design and development (Raman K. Sharma et al., 2012).
Antimicrobial and Antineoplastic Activities
Research into the antimicrobial and antineoplastic activities of compounds structurally similar to 1-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone has yielded promising results. Studies have synthesized and tested various derivatives for their potential as antimicrobial agents (Divyesh Patel et al., 2012). Similarly, novel antineoplastic tyrosine kinase inhibitors are being developed for chronic myelogenous leukemia treatment, highlighting the compound's potential in cancer therapy (Aishen Gong et al., 2010).
Synthesis of Heterocyclic Compounds
The compound's structure lends itself to the synthesis of a wide range of heterocyclic compounds, including thiadiazoles, triazines, and oxazinones, with varied applications from antimicrobial to potential antineoplastic activities. These syntheses often involve innovative methodologies, such as microwave-assisted reactions, to enhance yields and reduce reaction times (M. Radi et al., 2005).
Development of New Bioactive Molecules
The structural framework of 1-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone serves as a basis for developing new bioactive molecules. These efforts aim to discover novel therapeutic agents with enhanced efficacy and safety profiles for various diseases, including cancer and microbial infections (N. Desai et al., 2016).
properties
IUPAC Name |
1-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O2/c28-18(13-29-19-21-6-3-7-22-19)27-10-8-26(9-11-27)17-12-16(23-14-24-17)25-15-4-1-2-5-20-15/h1-7,12,14H,8-11,13H2,(H,20,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULIDLTXUCUVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone |
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